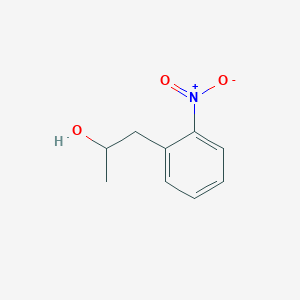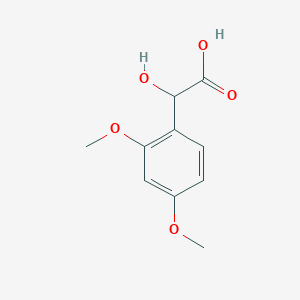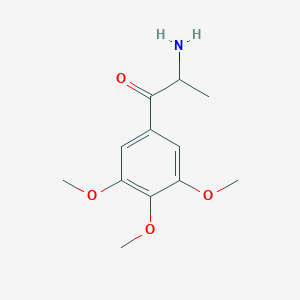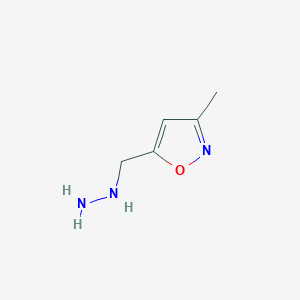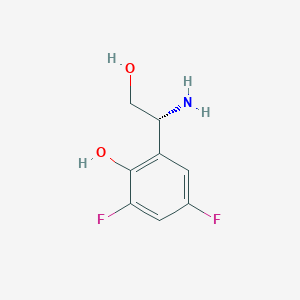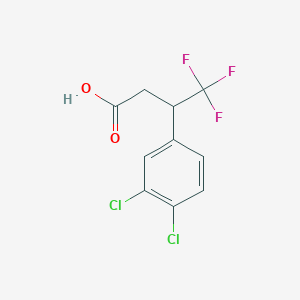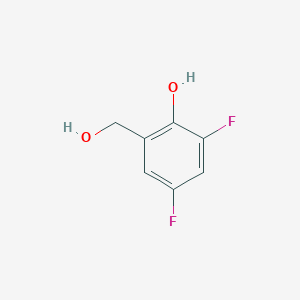
2,4-Difluoro-6-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-6-(hydroxymethyl)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has two fluorine atoms attached to the benzene ring at positions 2 and 4, and a hydroxymethyl group (-CH2OH) at position 6. The presence of fluorine atoms can significantly alter the chemical properties of the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of a fluorinated benzene derivative with a hydroxymethylating agent under controlled conditions. For example, the reaction of 2,4-difluorophenol with formaldehyde in the presence of a base can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4-difluoro-6-carboxyphenol.
Reduction: Formation of 2,4-difluoro-6-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Difluoro-6-(hydroxymethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of phenolic compounds. It can also serve as a building block for the synthesis of fluorinated pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs that target specific enzymes or receptors. The presence of fluorine atoms can improve the pharmacokinetic properties of these drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-6-(hydroxymethyl)phenol depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluorophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2,6-Difluoro-4-(hydroxymethyl)phenol: Similar structure but with different substitution pattern, leading to different chemical properties.
4-Fluoro-2-(hydroxymethyl)phenol: Contains only one fluorine atom, which can affect its reactivity and applications.
Uniqueness: 2,4-Difluoro-6-(hydroxymethyl)phenol is unique due to the specific arrangement of its functional groups. The presence of two fluorine atoms and a hydroxymethyl group provides a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H6F2O2 |
|---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
2,4-difluoro-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6F2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |
InChI-Schlüssel |
LFIGSZQZHSJDPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CO)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


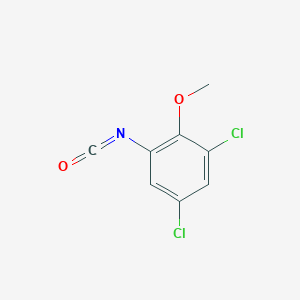
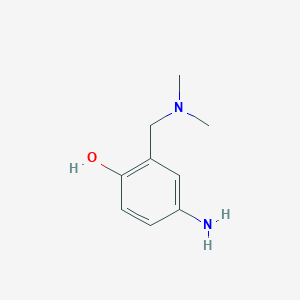
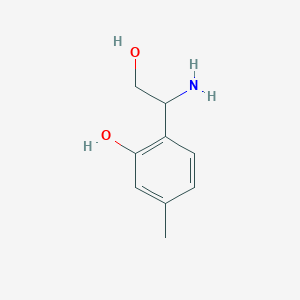

![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

